[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP)
CAS No.:
Cat. No.: VC18021264
Molecular Formula: C20H23N
Molecular Weight: 277.4 g/mol
* For research use only. Not for human or veterinary use.
![[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) -](/images/structure/VC18021264.png)
Specification
Molecular Formula | C20H23N |
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Molecular Weight | 277.4 g/mol |
IUPAC Name | (2E,5S)-2-ethylidene-1,5-dimethyl-3,3-diphenylpyrrolidine |
Standard InChI | InChI=1S/C20H23N/c1-4-19-20(15-16(2)21(19)3,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h4-14,16H,15H2,1-3H3/b19-4+/t16-/m0/s1 |
Standard InChI Key | AJRJPORIQGYFMT-JVXRWIERSA-N |
Isomeric SMILES | C/C=C/1\C(C[C@@H](N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | CC=C1C(CC(N1C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
[S-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (S-EDDP) belongs to the pyrrolidine class of organic compounds, characterized by a five-membered ring containing one nitrogen atom. Its IUPAC name reflects the substituents: an ethylidene group at position 2, methyl groups at positions 1 and 5, and two phenyl groups at position 3 . The stereochemical descriptor "(E)" denotes the trans configuration of the ethylidene double bond, while the "S" prefix indicates the absolute configuration at the chiral center .
Molecular and Stereochemical Properties
The molecular formula of S-EDDP is C₂₀H₂₃N, with an average molecular mass of 277.41 g/mol and a monoisotropic mass of 277.18305 g/mol . The compound’s structure includes a single chiral center at the nitrogen-bearing carbon, leading to enantiomeric forms (R-EDDP and S-EDDP). The (E)-configuration of the ethylidene group imposes geometric constraints that influence its metabolic stability and interaction with biological targets .
Table 1: Key Physicochemical Properties of S-EDDP
Property | Value |
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Molecular Formula | C₂₀H₂₃N |
Molecular Weight | 277.41 g/mol |
CAS Registry Number | 30223-73-5 |
SMILES Notation | C/C=C1\N(C)C(C)CC1(C1=CC=CC=C1)C1=CC=CC=C1 |
InChI Key | AJRJPORIQGYFMT-RMOCHZDMSA-N |
The crystal structure of S-EDDP remains unreported, but nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm its configuration .
Synthesis and Metabolic Pathways
In Vivo Metabolism
Methadone undergoes hepatic metabolism mediated by cytochrome P450 enzymes (CYP3A4, CYP2B6), leading to the formation of EDDP and its secondary metabolite, 2-ethyl-5-methyl-3,3-diphenyl-1-pyrroline (EMDP) . The (E)-configuration of the ethylidene group in EDDP is retained during metabolism, making it a stable urinary biomarker for methadone use .
Laboratory Synthesis
A recent enantioselective synthesis method (Scheme 1) starts with enantiopure alaninol derivatives, proceeding through a sulfamidate intermediate to achieve >99% enantiomeric excess (ee) . Key steps include:
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Cyclic sulfamidate formation: Reaction of N-Boc-protected alaninol with thionyl chloride yields a sulfamidate intermediate.
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Ring-opening and reductive amination: Diphenylacetonitrile undergoes nucleophilic attack, followed by reductive amination to form the pyrrolidine backbone.
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Final functionalization: Ethylmagnesium bromide facilitates imine formation, which is hydrolyzed to yield S-EDDP .
Analytical Detection and Chiral Separation
The identification and quantification of S-EDDP in biological matrices require advanced chromatographic and electrophoretic techniques, often focusing on resolving enantiomers due to their distinct pharmacological profiles.
Capillary Electrophoresis (CE)
A landmark study achieved baseline separation of methadone, EDDP, and EMDP enantiomers using β-cyclodextrin derivatives in coated capillaries . Optimal conditions included:
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Background electrolyte: 1 mM heptakis-(2,6-di-O-methyl)-β-cyclodextrin (DMβCD) in 100 mM phosphate buffer (pH 2.6).
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Migration time: ~4 minutes for methadone enantiomers, threefold faster than uncoated capillaries .
Table 2: Electrophoretic Conditions for EDDP Enantioseparation
Parameter | Specification |
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Capillary Type | Poly(diallyldimethylammonium chloride)-dextran sulfate coated |
Voltage | 25 kV |
Detection | UV absorbance at 200 nm |
Resolution (Rs) | >1.5 for all enantiomer pairs |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for EDDP quantification in urine and plasma. A typical protocol involves:
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Sample preparation: Solid-phase extraction (SPE) using mixed-mode cartridges.
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Chromatography: C18 column with gradient elution (methanol/ammonium formate).
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Detection: Multiple reaction monitoring (MRM) transitions at m/z 278→234 (EDDP) and m/z 310→265 (methadone) .
Pharmacological and Toxicological Significance
As a methadone metabolite, S-EDDP lacks intrinsic opioid activity but serves as a critical biomarker for monitoring methadone therapy compliance and detecting illicit use.
Pharmacokinetic Profile
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Elimination half-life: 48–72 hours (longer than methadone’s 15–60 hours), enabling prolonged detection windows .
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Urinary excretion: 30–40% of methadone dose excreted as EDDP within 96 hours .
Forensic Applications
S-EDDP’s stability in biological matrices makes it indispensable in forensic toxicology:
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Workplace drug testing: Differentiates compliant patients from those misusing methadone.
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Postmortem analysis: Detects methadone use in decomposed samples where parent drug concentrations may decline .
Clinical Implications and Future Directions
Current research explores S-EDDP’s role in personalized methadone dosing and its potential interactions with other medications. Emerging areas include:
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